Cas no 913346-22-2 (3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole)
![3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole structure](https://ja.kuujia.com/scimg/cas/913346-22-2x500.png)
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
-
- インチ: 1S/C10H19ClN2OSi/c1-15(2,3)7-6-14-9-13-5-4-10(8-11)12-13/h4-5H,6-9H2,1-3H3
- InChIKey: QIXUWYIDCPQPOB-UHFFFAOYSA-N
- ほほえんだ: N1(COCC[Si](C)(C)C)C=CC(CCl)=N1
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95013-250MG |
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole |
913346-22-2 | 95% | 250MG |
¥ 2,560.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95013-1G |
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole |
913346-22-2 | 95% | 1g |
¥ 6,402.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748734-5g |
3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1h-pyrazole |
913346-22-2 | 98% | 5g |
¥19206.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95013-100.0mg |
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole |
913346-22-2 | 95% | 100.0mg |
¥1604.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95013-5G |
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole |
913346-22-2 | 95% | 5g |
¥ 19,206.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95013-500MG |
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole |
913346-22-2 | 95% | 500MG |
¥ 4,270.00 | 2023-04-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00787885-1g |
3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole |
913346-22-2 | 97% | 1g |
¥8834.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748734-100mg |
3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1h-pyrazole |
913346-22-2 | 98% | 100mg |
¥1604.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95013-1g |
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole |
913346-22-2 | 95% | 1g |
¥6984.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748734-1g |
3-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1h-pyrazole |
913346-22-2 | 98% | 1g |
¥6402.00 | 2024-04-25 |
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazoleに関する追加情報
Introduction to 3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole (CAS No. 913346-22-2)
3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 913346-22-2, is characterized by its complex molecular structure, which includes a pyrazole core functionalized with various substituents. The presence of a chloromethyl group and a trimethylsilyl ethoxy moiety makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The pyrazole scaffold is a prominent heterocyclic system in medicinal chemistry due to its biological activity and structural flexibility. Pyrazole derivatives have been extensively studied for their potential applications in treating a wide range of diseases, including inflammatory disorders, infectious diseases, and cancer. The specific modification of 3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole introduces unique reactivity that can be exploited in drug design and discovery.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of heterocyclic compounds. The compound 3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole serves as an excellent example of how functional group transformations can lead to the creation of novel pharmacophores. The chloromethyl group, for instance, can undergo nucleophilic substitution reactions to introduce various bioactive moieties, while the trimethylsilyl ethoxy group provides stability and facilitates further functionalization through silylation reactions.
The application of this compound in pharmaceutical research has been particularly promising in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, researchers aim to develop drugs that can modulate these pathways and restore normal cellular function. The unique structure of 3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole makes it an attractive candidate for designing kinase inhibitors due to its ability to interact with the active sites of these enzymes.
Moreover, the compound has shown potential in the field of immunotherapy. Recent studies have highlighted the importance of immunomodulatory agents in treating autoimmune diseases and cancer. Pyrazole derivatives have been found to possess immunoregulatory properties by modulating the activity of immune cells such as T lymphocytes and macrophages. The presence of the chloromethyl group in 3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole allows for further derivatization to create molecules that can selectively target specific immune pathways.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. One of the key steps involves the reaction of 1H-pyrazole with chloroacetaldehyde derivatives, followed by protection-deprotection strategies to introduce the trimethylsilyl ethoxy group. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the intermediate products and confirm the structure of the final compound.
In conclusion, 3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole (CAS No. 913346-22-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases, including cancer and autoimmune disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
913346-22-2 (3-(chloromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole) 関連製品
- 4317-61-7(1-(2-Methylphenoxy)-2-propanol)
- 1178672-73-5(N-[(2-Methoxypyridin-3-yl)methyl]thiolan-3-amine)
- 1189648-99-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide)
- 2171662-27-2(3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1341163-95-8(2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine)
- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)
- 1776941-82-2(2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid)
- 103755-56-2(5-Amino-1-phenyl-1H-pyrazol-3-ol)
- 477504-32-8(4-cyano-N-(2E)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
